

Application Notes: CRISPR-Cas9 Mediated Knockout of BRD4 for Functional Studies

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Compound of Interest

Compound Name: *BRD4 Inhibitor-31*

Cat. No.: *B12372007*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

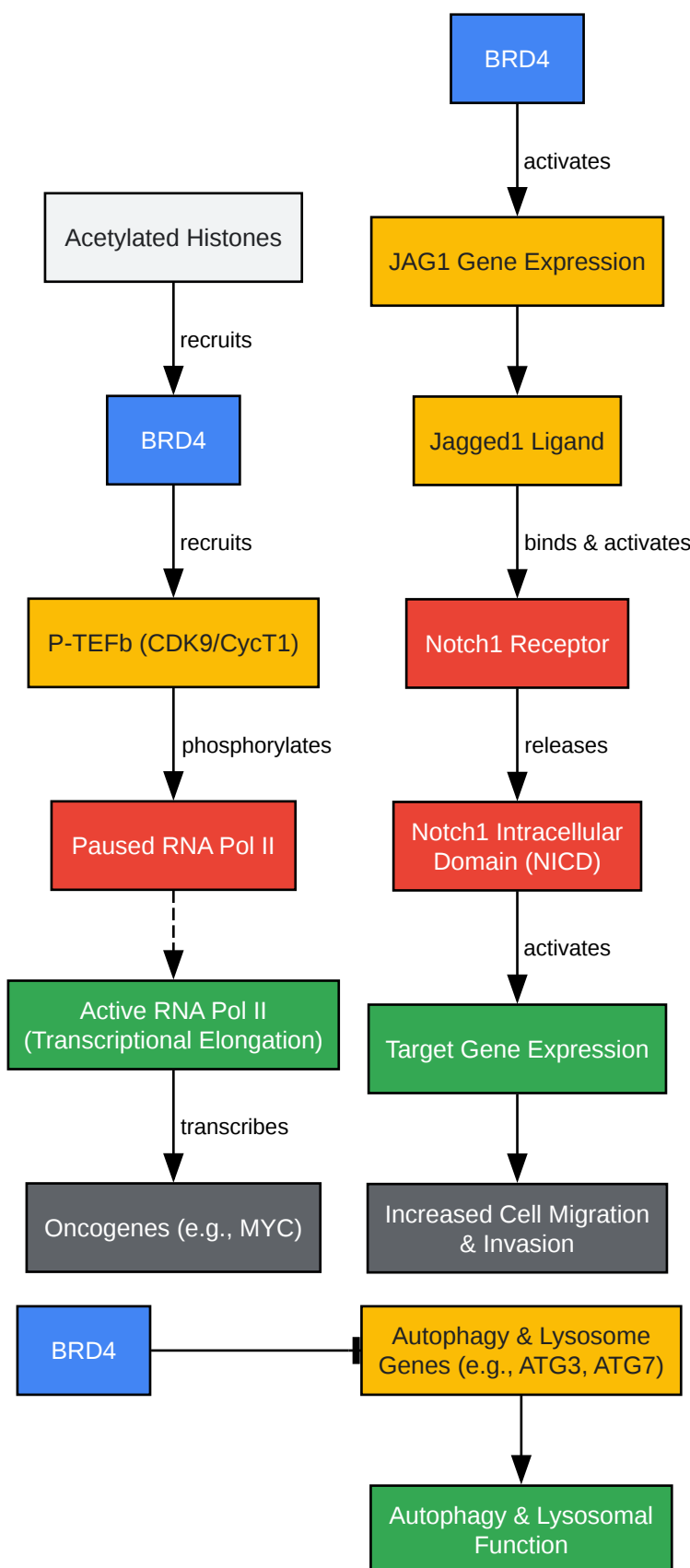
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.^[1] It plays a critical role in gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery to promoters and enhancers.^{[2][3]} BRD4 is essential for the transcription of various genes involved in cell cycle progression, proliferation, and inflammation.^{[1][4]} Its dysregulation is implicated in numerous diseases, particularly cancer, making it a promising therapeutic target.^{[5][6]} The inactivation of BRD4 has been shown to inhibit cancer development.^{[5][7]}

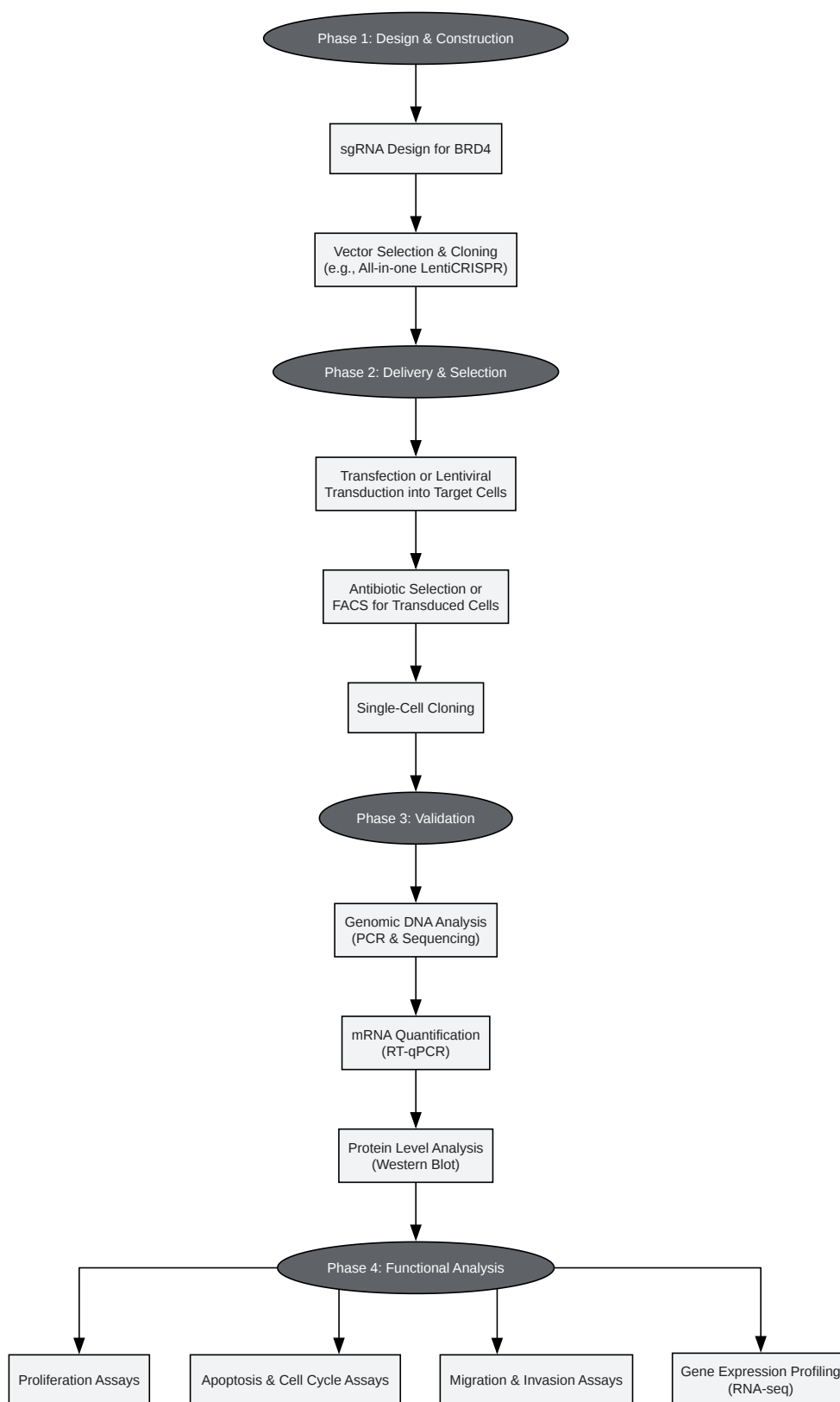
The CRISPR-Cas9 system offers a powerful and precise method for knocking out BRD4, enabling researchers to investigate its function with high specificity.^{[8][9]} This document provides detailed protocols for BRD4 knockout in mammalian cells using CRISPR-Cas9, methods for validating the knockout, and functional assays to study the resulting phenotypes.

Key Signaling Pathways Involving BRD4

BRD4 functions as a central node in several critical cellular signaling pathways. Understanding these pathways is essential for designing functional studies and interpreting the results of BRD4 knockout.

1. Transcriptional Elongation Control: BRD4 is a key regulator of transcriptional elongation. It binds to acetylated chromatin and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.^{[6][10]} P-TEFb then phosphorylates RNA Polymerase II (Pol II), releasing it from a paused state and enabling productive transcript elongation of target genes, including oncogenes like MYC.^{[2][10]}





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- To cite this document: BenchChem. [Application Notes: CRISPR-Cas9 Mediated Knockout of BRD4 for Functional Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372007#crispr-cas9-mediated-knockout-of-brd4-for-functional-studies]

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